

A Comparative Analysis of Commercially Available Glucobrassicinapin Standards for Research Applications

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Compound of Interest

Compound Name: *Glucobrassicinapin*

Cat. No.: *B231464*

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For researchers, scientists, and drug development professionals, the purity and reliability of analytical standards are paramount for accurate experimental results. This guide provides a comprehensive assessment of commercially available **Glucobrassicinapin** standards, offering a comparative overview of their purity, specifications, and the analytical methodologies used for their characterization.

Comparison of Glucobrassicinapin Standards

The following table summarizes the specifications of **Glucobrassicinapin** standards from various commercial suppliers. Purity is a critical parameter, and it is most commonly determined by High-Performance Liquid Chromatography (HPLC).

Supplier	Product Name	Purity Specification	Analytical Method	CAS Number
Sigma-Aldrich	Glucobrassicana pin phyproof® Reference Substance	≥90.0%	HPLC	245550-58-7
Carl ROTH	Glucobrassicana pin ROTICHROM® HPLC	≥99.5%	HPLC	19041-10-2
PhytoLab	Glucobrassicana pin potassium salt phyproof® Reference Substance	Certified absolute purity	Chromatographic purity, water, residual solvents, inorganic impurities	Not specified
Extrasynthese	Glucobrassicana pin potassium salt	Not specified; analytical standard with w/w absolute assay	Not specified	245550-58-7
MedchemExpress	Glucobrassicana pin	Not specified; for research use only	Not specified	19041-10-2

Note: The purity values and analytical methods are as stated by the suppliers. It is recommended to consult the certificate of analysis for lot-specific data.

Experimental Protocols for Purity Assessment

The most widely accepted method for determining the purity of **Glucobrassicinapin** standards is High-Performance Liquid Chromatography (HPLC). The following protocol is a generalized procedure based on established methods for glucosinolate analysis.

1. Sample Preparation:

- Accurately weigh a small amount of the **Glucobrassicinapin** standard.
- Dissolve the standard in a suitable solvent, typically a mixture of water and methanol or acetonitrile, to a known concentration.
- Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC System and Conditions:

- Column: A reversed-phase C18 column is commonly used for glucosinolate separation.
- Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:
 - Solvent A: Water, often with a small amount of a modifier like formic acid or a salt to improve peak shape.
 - Solvent B: Acetonitrile or methanol.
- Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to elute compounds with different polarities.
- Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
- Detection: UV detection at a wavelength of 229 nm is standard for desulfoglucosinolates.
- Column Temperature: The column is often maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducible retention times.

3. Data Analysis:

- The purity of the **Glucobrassicinapin** standard is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
- Purity (%) = (Area of **Glucobrassicinapin** peak / Total area of all peaks) x 100.
- Impurities will appear as separate peaks in the chromatogram. These can include related glucosinolates, degradation products, or residual solvents.

Advanced Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

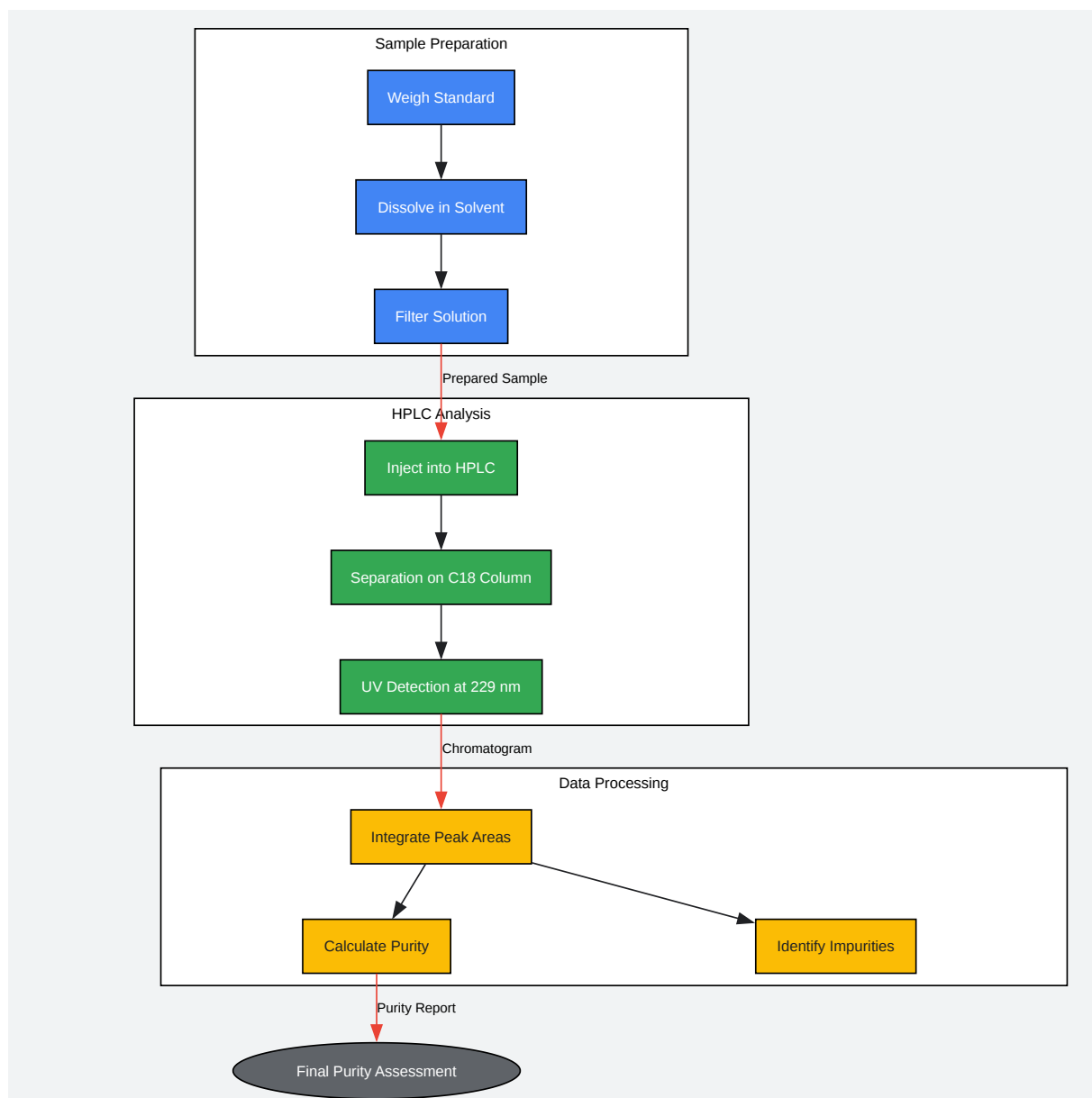
For a more sensitive and selective analysis, UHPLC-MS/MS can be employed. This technique couples the separation power of UHPLC with the mass-resolving capability of a mass spectrometer, allowing for the identification and quantification of impurities at very low levels.

Potential Impurities and Degradation

Glucosinolates, including **Glucobrassicinapin**, can be susceptible to degradation, which can be influenced by factors such as temperature, pH, and the presence of enzymes like myrosinase. Potential impurities in commercial standards may arise from the extraction and purification process or from degradation during storage. Common degradation products of glucosinolates include isothiocyanates, nitriles, and other hydrolysis products. Proper storage, typically at low temperatures (e.g., -20°C) and in a dry, dark place, is crucial to maintain the integrity of the standard.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a **Glucobrassicinapin** standard using HPLC.



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Caption: Workflow for HPLC-based purity assessment of **Glucobrassicinapin**.

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